N-2-苄氧基苯基 α-苯甲亚基异丁酰基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Research into N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide-like compounds involves examining their synthesis, molecular structure, and properties. These compounds, including various benzamide derivatives and similar structures, are often explored for their potential in medicinal chemistry and materials science due to their unique chemical properties.

Synthesis Analysis

Studies on related compounds, such as the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, involve complex multi-step synthesis processes, including protection/deprotection steps and coupling reactions (Pawełczak et al., 1989). Similar methodologies could be adapted for the synthesis of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide.

Molecular Structure Analysis

The molecular structure analysis of compounds such as N-(2,3-Dichlorophenyl)benzamide highlights the importance of conformational studies and the role of substituents in determining the overall molecular geometry (Gowda et al., 2007).

Chemical Reactions and Properties

Isocyanide-based syntheses demonstrate the versatility of isocyanides in forming complex amide structures, which might be relevant for constructing the backbone of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide (Akbarzadeh et al., 2012).

Physical Properties Analysis

The physical properties of compounds like benzyl tert-butoxycarbonyl-alpha-aminoisobutyrate provide insights into the solid-state conformation and potential intermolecular interactions, which are crucial for understanding the physical behavior of similar compounds (Leduc et al., 2001).

科学研究应用

立体控制的糖苷和糖苷酯合成

2-O-[3-(2'-苄氧基苯基)-3,3-二甲基丙酸酯] 酯因能够通过邻位参与以极好的收率合成一系列 β-葡萄糖苷和 α-甘露糖苷而著称。通过氢解去除这些酯进一步增强了这一过程,该过程与在其他酯存在下裂解苄基酯同时发生。这一特性使其特别适合立体控制的糖苷酯合成 (Crich & Cai, 2007)。

实现缓蚀

涉及螺环丙烷衍生物(与 N-2-苄氧基苯基 α-苯甲亚基异丁酰基乙酰胺具有结构相似性)的研究表明,某些化合物可以作为有效的缓蚀剂。这些研究集中在酸性溶液中对低碳钢的保护,表明抑制剂在金属表面的吸附涉及物理和化学过程,并遵循朗缪尔等温线模型。增强的吸附,从而抑制,归因于芳环中的 π 电子和官能团(如甲氧基)中的孤对电子 (Chafiq 等,2020)。

抗氧化和抗肿瘤活性

某些亚苄基衍生物与 N-2-苄氧基苯基 α-苯甲亚基异丁酰基乙酰胺密切相关,其生物活性已得到研究。这些研究强调了这些化合物具有显着的抗氧化和抗肿瘤活性的潜力,为治疗应用开辟了途径 (El-Moneim、El‐Deen 和 El-Fattah,2011)。

帕金森病治疗

苄氧基苯基部分是 N-2-苄氧基苯基 α-苯甲亚基异丁酰基乙酰胺中常见的结构成分,存在于单胺氧化酶 B (MAO-B) 的有效、选择性和可逆抑制剂中,MAO-B 是帕金森病治疗的关键靶点。具有该部分的衍生物不仅显示出有效抑制 MAO-B 的作用,还显示出保护酪氨酸羟化酶免疫阳性多巴胺能神经元和减轻小鼠模型中帕金森病相关的行为缺陷的作用 (Yeon 等,2018)。

作用机制

Target of Action

The primary target of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway . This pathway is responsible for the biosynthesis of cholesterol and other isoprenoids.

Mode of Action

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis.

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other isoprenoids . This can have downstream effects on various cellular processes, including lipid membrane composition, protein prenylation, and the synthesis of certain hormones.

Result of Action

The primary result of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide’s action is a reduction in cholesterol levels . By inhibiting HMG-CoA reductase, it decreases the production of cholesterol, which can help manage conditions associated with high cholesterol levels, such as cardiovascular disease.

属性

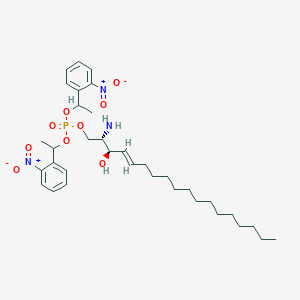

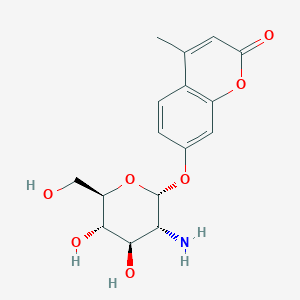

IUPAC Name |

(2Z)-2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNXUUBLQLMXRU-XLNRJJMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)